molecular formula C18H18N2O3S2 B2482998 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886931-98-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2482998
CAS No.: 886931-98-2
M. Wt: 374.47
InChI Key: AMYQJLFXZQGGLC-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide and its derivatives have been evaluated for their potential in anticancer activity. One study synthesized a series of substituted benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).

Antimicrobial and Antifungal Properties

Compounds derived from this compound have also shown promising antimicrobial and antifungal properties. A study involving the synthesis of thiazole derivatives demonstrated significant antimicrobial activity, particularly against Gram-positive bacterial strains and fungal strains like Candida (Bikobo, D., Vodnar, D., Stana, A., Tiperciuc, B., Nastasă, C., Douchet, Maxime, & Oniga, O., 2017). Another study highlighted the antimicrobial activity of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives against various Gram-positive and Gram-negative bacterial species (Chawla, A., 2016).

Positron Emission Tomography (PET) Imaging

A study developed novel compounds for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain, utilizing derivatives of this compound. The synthesized compound showed high binding affinity and was effective in brain imaging, suggesting its potential use in neurological research (Fujinaga, M., Yamasaki, T., Maeda, J., Yui, J., Xie, L., Nagai, Y., Nengaki, N., Hatori, A., Kumata, K., Kawamura, K., & Zhang, Ming-Rong, 2012).

Potential in COVID-19 Research

A theoretical investigation suggested the utility of certain sulfonamide derivatives, which are structurally similar to this compound, in antimalarial and COVID-19 drug research. This study provided insights into the molecular docking and binding energy against SARS-CoV-2 targets (Fahim, A. M., & Ismael, E. H. I., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug candidate, further studies would be needed to evaluate its efficacy, safety, and pharmacokinetics .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-11(2)12(3)10-16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYQJLFXZQGGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.